tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate
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Overview
Description
“tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate” is a complex organic compound. It contains a cyclobutane ring, which is a type of cycloalkane, and has a fluorine atom and an aminomethyl group attached to one of the carbons in the ring. Additionally, it has a carboxylate group attached to the ring, which is esterified with a tert-butyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the cyclobutane ring, which is a type of cycloalkane. The presence of the fluorine atom would likely make the compound somewhat polar, and the aminomethyl and carboxylate groups would contribute to the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally, and without specific data or studies on this compound, it’s not possible to provide a detailed analysis .Scientific Research Applications
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, related to the tert-butyl group, serve as versatile intermediates for the asymmetric synthesis of amines. These imines, prepared in high yields, facilitate the synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha, alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. The tert-butanesulfinyl group notably acts as a chiral directing group and is easily removed post-nucleophilic addition, highlighting its utility in enhancing the synthesis' efficiency and selectivity (Ellman, Owens, & Tang, 2002).
Continuous Photo Flow Chemistry
Tert-Butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate, a derivative, underscores the application of continuous photo flow chemistry in synthesizing deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivatives. These derivatives are crucial for preparing various biologically active compounds and materials containing the cyclobutane ring system. The process exemplifies the scale-up synthesis and application of such compounds in quantitative mass spectrometry analyses for nonclinical and clinical pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).
Protecting Groups in Fluorous Synthesis
Fluorinated analogues of tert-butyl alcohol, related to tert-butyl esters, have been explored as novel protecting groups for carboxylic acids in fluorous synthesis. These derivatives facilitate the protection and immobilization of medium-size nonpolar carboxylic acids in a fluorous phase, demonstrating the tert-butyl group's adaptability in modifying solubility and reactivity for fluorous phase reactions (Pardo, Cobas, Guitián, & Castedo, 2001).
Synthesis of tert-Butyl Esters of N-Protected Amino Acids
The use of tert-butyl fluorocarbonate (Boc-F) for synthesizing tert-butyl esters of N-protected amino acids showcases the tert-butyl group's importance in the synthesis of protected amino acid derivatives. This method proceeds under mild conditions, emphasizing its role in the efficient synthesis of protected amino acids critical for peptide synthesis and other applications (Loffet, Galéotti, Jouin, & Castro, 1989).
Safety And Hazards
Future Directions
The future directions for research on this compound would likely depend on its potential applications. For example, if it were found to have useful biological activity, it could be studied further as a potential pharmaceutical. Alternatively, if it had interesting chemical reactivity, it could be studied in the context of synthetic chemistry .
properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-9(2,3)14-8(13)7-4-10(11,5-7)6-12/h7H,4-6,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQTWZWUAYMTEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)(CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate |
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